N-(3-methylisoxazol-5-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-12(16)14-13-7-10(2)15-19-13/h3-7H,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFVQJIOSMBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methylisoxazol-5-ylamine Intermediate
The 3-methylisoxazol-5-ylamine group is a critical precursor for constructing N-(3-methylisoxazol-5-yl)-2-tosylacetamide. A patented method (CN107721941B) outlines a three-step synthesis starting from ethyl acetate and acetonitrile:
- Formation of Acetyl Acetonitrile : Ethyl acetate reacts with acetonitrile in the presence of a metal alkali (e.g., sodium hydride) to yield acetyl acetonitrile.
- Cyclization to 5-Methylisoxazole-3-Carboxamide : Acetyl acetonitrile undergoes cyclization with hydroxylamine hydrochloride, forming 5-methylisoxazole-3-carboxamide.
- Chlorination and Hydrolysis : Treatment with sodium hypochlorite (NaClO) chlorinates the carboxamide, followed by acidic hydrolysis to yield 3-amino-5-methylisoxazole.
This route achieves a 68–72% overall yield, with the final step critical for generating the free amine necessary for subsequent acylation.
Acylation of 3-Methylisoxazol-5-ylamine with Tosylacetyl Chloride
The most direct method for forming this compound involves acylation of the amine intermediate with tosylacetyl chloride. Key steps include:
- Activation of Tosylacetic Acid : Tosylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.
- Nucleophilic Acyl Substitution : The 3-methylisoxazol-5-ylamine reacts with tosylacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the acetamide bond.
Optimization Considerations :
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
- Yield : Reported yields range from 65% to 82%, depending on the purity of the amine intermediate.
Microwave-Assisted Oxidation of N-Ethynylsulfonamides
An alternative route, adapted from RSC Publishing, utilizes dimethyl sulfoxide (DMSO) as both solvent and oxidant to convert N-ethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides. For this compound:
- Substrate Preparation : A custom N-ethynylsulfonamide bearing the 3-methylisoxazole group is synthesized via Sonogashira coupling or nucleophilic substitution.
- Oxidation : The substrate is heated in DMSO under microwave irradiation (160°C, 15 minutes), triggering oxygen transfer from DMSO to the triple bond.
- Mechanistic Pathway : Density functional theory (DFT) calculations confirm that DMSO nucleophilically attacks the ethynyl group, forming zwitterionic intermediates that rearrange into the oxoacetamide.
Advantages :
- Efficiency : Microwave irradiation reduces reaction time from hours to minutes.
- No External Oxidants : DMSO serves a dual role, simplifying purification.
- Substrate Scope : Tolerates electron-deficient and electron-neutral aryl groups, though electron-rich substrates (e.g., allyl or furanyl) may lead to byproducts.
Comparative Analysis of Synthetic Methods
Key Observations :
- Acylation offers higher yields but requires pre-synthesized amine intermediates.
- Microwave Oxidation is faster but less efficient for electron-rich substrates.
- The patent route provides a scalable pathway to the amine precursor but involves hazardous chlorination steps.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisoxazol-5-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines.
Substitution: The tosyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce isoxazolines .
Scientific Research Applications
N-(3-methylisoxazol-5-yl)-2-tosylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-methylisoxazol-5-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tosylacetamide group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
N-(3-methylisoxazol-5-yl)-2-tosylacetamide
- Core structure : Acetamide with 3-methylisoxazol-5-yl and tosyl groups.
- Key functional groups : Sulfonyl (electron-withdrawing), isoxazole (heterocyclic), methyl (hydrophobic).
Patent Derivatives (Examples 157–159, 2024 European Patent Application)
- Core structure : (2S,4R)-pyrrolidine-2-carboxamide derivatives with 3-methylisoxazol-5-yl groups.
- Key functional groups : Hydroxy, tert-butoxy, thiazol-5-yl, benzyl, or substituted ethyl groups.
- Stereochemistry : Fixed (2S,4R) configuration enhances target specificity .
Thiazolidinone Acetamides (Molecules, 2010)
- Core structure: Acetamide fused to a thiazolidinone ring.
- Key substituents : Coumarin-7-yloxy and arylidene groups.
- Heterocycle: Thiazolidinone (sulfur-containing) versus isoxazole (oxygen-containing) .
Physicochemical Properties
| Compound Type | Hydrophobicity | Solubility Influencers | Molecular Complexity |
|---|---|---|---|
| This compound | High (tosyl group) | Moderate in organic solvents | Low |
| Patent derivatives | Variable | Hydroxy/tert-butoxy groups improve aqueous solubility | High (stereochemistry, multiple substituents) |
| Thiazolidinone acetamides | Moderate | Coumarin-7-yloxy enhances polarity | Moderate |
Pharmacological Potential
- This compound : Likely serves as a synthetic intermediate rather than a drug candidate. The tosyl group may act as a leaving group in further reactions.
- Patent derivatives : Designed for targeted therapies (e.g., protease or kinase inhibition) due to stereochemistry and bulky substituents (e.g., thiazol-5-ylbenzyl groups) .
- Thiazolidinone acetamides: Reported for antimicrobial or anti-inflammatory activity, attributed to the thiazolidinone ring and arylidene substituents .
Key Differentiators
- Heterocycle Impact: Isoxazole (oxygen) vs. thiazole/thiazolidinone (sulfur) alters electronic properties and metabolic stability.
- Stereochemical Complexity : Patent derivatives leverage (2S,4R) configurations for precise biological interactions, unlike the simpler achiral target compound .
- Functional Group Diversity : Tosyl groups favor synthetic versatility, while hydroxy/tert-butoxy groups in patent compounds enhance solubility for in vivo applications .
Biological Activity
N-(3-Methylisoxazol-5-yl)-2-tosylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 286.33 g/mol
- Structure : The compound features a tosyl group (a sulfonamide) attached to an acetamide moiety, linked to a 3-methylisoxazole ring.
The biological activity of this compound primarily relates to its interaction with bacterial cellular processes. It is believed to exert its effects through the following mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, thereby inhibiting protein synthesis essential for bacterial growth and replication.
- Disruption of Cell Wall Synthesis : By targeting enzymes involved in cell wall biosynthesis, it can compromise the structural integrity of bacterial cells.
- Modulation of Inflammatory Pathways : The tosyl group may contribute to anti-inflammatory effects by modulating pathways related to cytokine release and immune response.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound could be a candidate for further development as an antibacterial agent, especially in the context of rising antibiotic resistance.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This indicates its potential utility in treating inflammatory diseases.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various isoxazole derivatives, including this compound. The results showed that this compound significantly inhibited bacterial growth in a dose-dependent manner, highlighting its potential as a lead compound for antibiotic development . -
Anti-inflammatory Effects :
Another study investigated the anti-inflammatory properties of isoxazole derivatives in a murine model of acute inflammation. This compound was found to significantly reduce paw edema and cytokine levels compared to controls, suggesting its role as a therapeutic agent in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
